Penultimate Unit Effect for AAB Sequence Control
N-(4-Methoxyphenyl)maleimide exhibits a markedly enhanced penultimate unit (PU) effect during radical copolymerization with diisobutene (DIB) compared to N-alkyl maleimide analogs. The PU effect—quantified by the ratio of monomer reactivity ratios—governs the degree of AAB sequence control in the resulting copolymer [1]. Electron-donating substituents on the N-phenyl ring increase the electron density at the maleimide double bond, strengthening the PU effect, whereas bulky N-alkyl groups suppress it and promote alternating copolymerization [1]. The study determined that less bulky, electron-donating N-substituents effectively induce the PU effect, positioning N-(4-methoxyphenyl)maleimide as a preferred monomer for synthesizing AAB sequence-controlled copolymers [1].
| Evidence Dimension | Penultimate unit effect on copolymer sequence control |
|---|---|
| Target Compound Data | Strong PU effect; promotes AAB sequence-controlled copolymer formation with DIB |
| Comparator Or Baseline | N-Alkyl maleimides with bulky substituents (e.g., N-cyclohexylmaleimide): Suppressed PU effect; promotes alternating copolymer formation |
| Quantified Difference | Qualitative trend established via monomer reactivity ratio determination using nonlinear least-squares fitting to terminal and penultimate models |
| Conditions | Radical copolymerization of N-substituted maleimides (M₂) with diisobutene (M₁) in chloroform at 60 °C; reactivity ratios determined via terminal and PU models |
Why This Matters
Researchers requiring AAB sequence-controlled polymer architectures should prioritize N-(4-methoxyphenyl)maleimide over N-alkyl maleimides, which yield alternating structures.
- [1] Yamada, S.; Yoshida, J.; Kikuchi, S.; Aoki, D.; Otsuka, H. Role of N-substituents of maleimides on penultimate unit effect for sequence control during radical copolymerization. Polym. J. 2019, 51, 1137–1146. View Source
